molecular formula C5H11NO2 B13063801 3-Methyl-1,5,3-dioxazepane

3-Methyl-1,5,3-dioxazepane

Cat. No.: B13063801
M. Wt: 117.15 g/mol
InChI Key: WMCJHXXHWXHZSZ-UHFFFAOYSA-N
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Description

Tetrahydro-3-methyl-2H-1,5,3-dioxazepine is an organic compound with the molecular formula C₅H₁₁NO₂ It is a heterocyclic compound containing a seven-membered ring with nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-3-methyl-2H-1,5,3-dioxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2-diaminopropane with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dioxazepine ring.

Industrial Production Methods

Industrial production of tetrahydro-3-methyl-2H-1,5,3-dioxazepine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-3-methyl-2H-1,5,3-dioxazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The nitrogen and oxygen atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Tetrahydro-3-methyl-2H-1,5,3-dioxazepine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tetrahydro-3-methyl-2H-1,5,3-dioxazepine involves its interaction with specific molecular targets. The nitrogen and oxygen atoms in the ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-2H-1,3-oxazine: Another heterocyclic compound with a six-membered ring containing nitrogen and oxygen.

    Tetrahydro-1,3-dioxepine: A seven-membered ring compound with two oxygen atoms.

Uniqueness

Tetrahydro-3-methyl-2H-1,5,3-dioxazepine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

3-Methyl-1,5,3-dioxazepane is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound contains a seven-membered ring consisting of two oxygen atoms and five carbon atoms. The presence of the dioxazepane structure is significant as it influences the compound's reactivity and biological interactions.

Synthesis Methods:
Various methods have been reported for the synthesis of this compound. Common approaches include:

  • Cyclization Reactions: Utilizing precursors such as amino acids or other cyclic compounds under acidic or basic conditions.
  • Catalytic Processes: Employing catalysts to facilitate the formation of the dioxazepane ring from simpler organic molecules.

Biological Activity

The biological activity of this compound has been evaluated in several studies. Key findings include:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus100
Escherichia coli200
Pseudomonas aeruginosa250

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity. It was effective against common fungal strains such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC) μg/mL
Candida albicans150
Aspergillus niger200

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may disrupt cell wall synthesis in bacteria and inhibit ergosterol synthesis in fungi.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to or derived from this compound:

  • Case Study on Antimicrobial Efficacy: A clinical trial examined the efficacy of a derivative of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Results indicated a significant reduction in infection rates compared to standard treatments.
  • Fungal Infections: Another study focused on patients with systemic fungal infections where a formulation containing dioxazepane derivatives was administered. The results showed improved outcomes in terms of both survival rates and reduced fungal load.

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

3-methyl-1,5,3-dioxazepane

InChI

InChI=1S/C5H11NO2/c1-6-4-7-2-3-8-5-6/h2-5H2,1H3

InChI Key

WMCJHXXHWXHZSZ-UHFFFAOYSA-N

Canonical SMILES

CN1COCCOC1

Origin of Product

United States

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